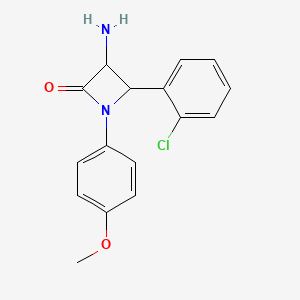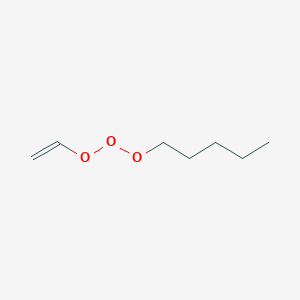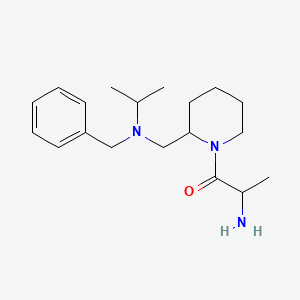![molecular formula C12H18N2O2 B14795204 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide is a chiral amide compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxybenzyl group, and a methylpropanamide moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide typically involves reductive amination. This process includes the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Commonly used reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and hydrogen gas (H2) with a palladium catalyst (Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxybenzyl)-N-methylpropanamide: Lacks the amino group, resulting in different reactivity and biological activity.
N-(3-Methoxybenzyl)-N-methylbutanamide: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
Uniqueness
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide is unique due to its chiral center and specific functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-5-4-6-11(7-10)16-3/h4-7,9H,8,13H2,1-3H3 |
InChI Key |
ZHRFYVVJFGTZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


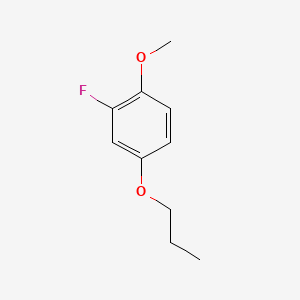
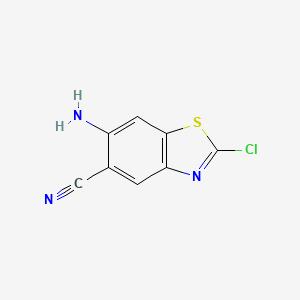
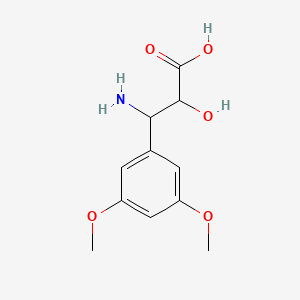
![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
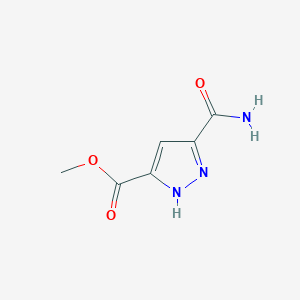
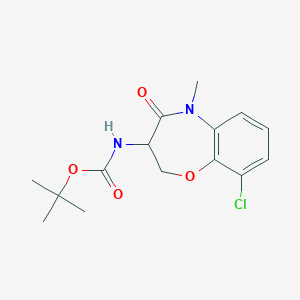
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
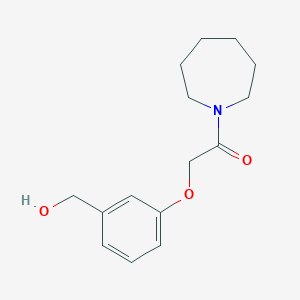
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
